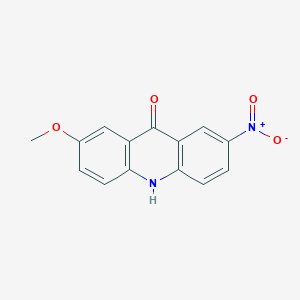
2-methoxy-7-nitro-9(10H)-acridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Molecular Structure Analysis
The structure of acridinone derivatives has been extensively studied using crystallography and spectroscopic methods. These compounds exhibit specific configurations and conformations, with substituted phenyl substituents that are nearly perpendicular to the mean plane of the acridine unit. This structural arrangement has implications for the compound's reactivity and interactions with other molecules (Chun-Bao Miao, Changsheng Yao, S. Tu, Xiao-qiang Sun, 2008).
Chemical Reactions and Properties
The reactivity of 2-methoxy-7-nitro-9(10H)-acridinone derivatives under various conditions has been a subject of study, revealing the compound's ability to undergo abnormal reactions when treated with specific reagents. For instance, oxidation reactions with selenous acid and selenium(IV) oxide have led to the discovery of new seleno-containing ring systems, showcasing the compound's diverse reactivity profile (O. Radchenko et al., 2011).
Physical Properties Analysis
Acridinone derivatives, including this compound, possess unique physical properties such as chemiluminogenic behavior in organic environments. These properties are influenced by solvent parameters, the nature and concentration of bases, as well as oxidant concentrations, which affect their chemiluminescence properties and potential applications (K. Krzymiński et al., 2010).
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity towards various chemical agents and conditions. Studies have focused on their behavior in synthetic reactions, revealing their potential to form novel compounds through condensation reactions and their ability to undergo significant structural transformations (Yu. S. Rozhkova et al., 2017).
Mechanism of Action
Target of Action
It is known that this compound is a thermally activated delayed fluorescence (tadf) material . TADF materials are typically used in organic light-emitting diodes (OLEDs) and work by harnessing both singlet and triplet excitons for light emission .
Mode of Action
The compound’s mode of action is related to its unique molecular structure. The sp2-hybridization of the nitrogen atom of the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity . This suppresses conformation relaxation and generates a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) . The phosphorescence of the compound with higher energy than its fluorescence originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) . Due to the multichannel RISC process from the TSCT and 3LE states to the 1CT state, a high KRISC is realized simultaneously .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a TADF material. The compound’s interaction with its targets leads to a high KRISC, which is crucial for the operation of TADF materials . This process involves the conversion of non-radiative triplet excitons into radiative singlet excitons, which contributes to the overall luminescence efficiency .
Pharmacokinetics
It’s worth noting that the compound’s unique molecular structure, which includes a quasi-equatorial conformation and high molecular rigidity, plays a significant role in its behavior .
Result of Action
The result of the compound’s action is a high fluorescence quantum yield and a short TADF lifetime . When used as a doped emitter in a yellow OLED, the compound exhibits excellent performance with a low turn-on voltage, a high external quantum efficiency, and a high power efficiency .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the compound’s high molecular rigidity could potentially make it more stable in various environments .
properties
IUPAC Name |
2-methoxy-7-nitro-10H-acridin-9-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-20-9-3-5-13-11(7-9)14(17)10-6-8(16(18)19)2-4-12(10)15-13/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDTZAUUYUVUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385931 |
Source


|
| Record name | 2-methoxy-7-nitro-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13244-38-7, 5486-12-4 |
Source


|
| Record name | 2-Methoxy-7-nitro-9(10H)-acridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13244-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methoxy-7-nitro-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

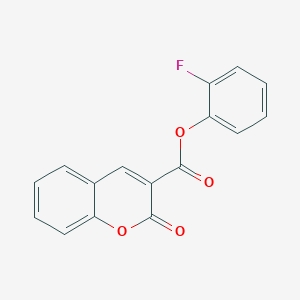
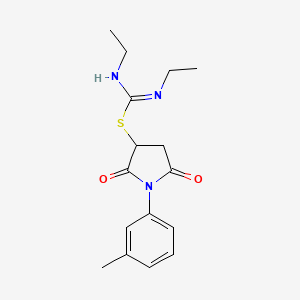
![1-(4-methylphenyl)-3-[(4-methyl-2-pyrimidinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5022207.png)
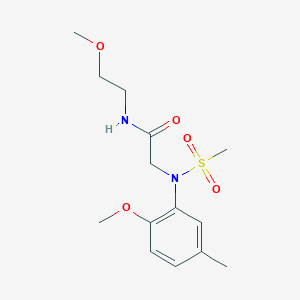
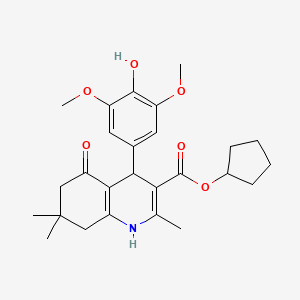
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B5022269.png)

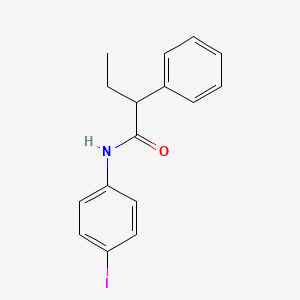
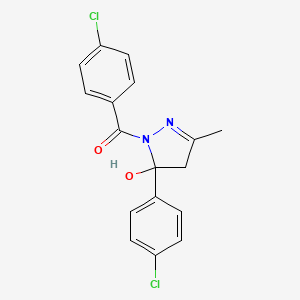
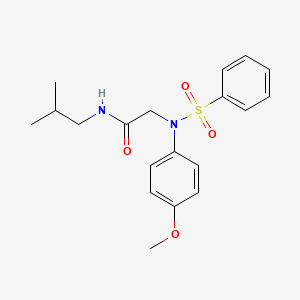
![3-(2-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B5022302.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5022313.png)
![(2-methoxyphenyl){1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B5022318.png)
![1-[2-(2,4-dichlorophenoxy)propanoyl]pyrrolidine](/img/structure/B5022326.png)